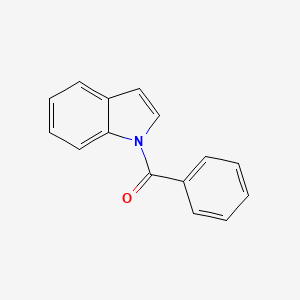![molecular formula C7H10O B3032426 Bicyclo[3.1.1]heptan-2-one CAS No. 17159-87-4](/img/structure/B3032426.png)
Bicyclo[3.1.1]heptan-2-one
Descripción general
Descripción
Bicyclo[3.1.1]heptan-2-one is a chemical compound with the molecular formula C7H10O . It is a member of the class of compounds known as bicycloheptanes .
Synthesis Analysis
Bicyclo[3.1.1]heptanes can be synthesized from bench-stable bicyclo[1.1.0]butanes and cyclopropanes . Another method involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry .Molecular Structure Analysis
The molecular structure of Bicyclo[3.1.1]heptan-2-one is based on structures generated from information available in ECHA’s databases . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The carbonyl cyclopropanes can be employed for both [3sigma + 2sigma] and [3sigma + 2pi] cycloaddition with either bicyclo[1.1.0]butanes and alkenes, yielding bicyclo[3.1.1]heptanes and cyclopentanes respectively .Physical And Chemical Properties Analysis
Bicyclo[3.1.1]heptan-2-one has a density of 1.1±0.1 g/cm3, a boiling point of 183.5±8.0 °C at 760 mmHg, and a flash point of 57.8±10.7 °C . It has a molar refractivity of 30.5±0.3 cm3 and a molar volume of 101.7±3.0 cm3 .Aplicaciones Científicas De Investigación
High-Energy Density Compounds (HEDCs) Design
Bicyclo[3.1.1]heptan-2-one derivatives have been studied computationally for their potential as new high-energy density compounds (HEDCs) . Researchers explore their detonation properties, thermal stability, and impact sensitivity. By incorporating aza nitrogen atoms and nitro substituents, these compounds can meet the requirements for HEDCs, including density, detonation velocity, and pressure.
Bioisosteric Scaffold for Drug Design
The bicyclo[3.1.1]heptane (BCH) scaffold serves as a novel bioisostere of meta-substituted benzenes . Medicinal chemists anticipate that BCHs, derived from [3.1.1]propellane, can be versatile precursors for diversely functionalized compounds. This bioisosteric replacement strategy aids in drug design and optimization.
Building Blocks for Pharmaceutical Synthesis
Saturated bridged-bicyclic compounds, including bicyclo[3.1.1]heptanes, are valuable building blocks in pharmaceutical synthesis . Researchers investigate their use as key intermediates for constructing complex molecules. These compounds provide unique structural motifs and enhance synthetic efficiency.
Minisci Transformation Reactions
Aza-bicyclo[3.1.1]heptanes participate in the Minisci transformation, a powerful method for C–H functionalization . This reaction allows the introduction of diverse functional groups onto the bicyclic scaffold. The resulting products find applications in medicinal chemistry and materials science.
Mecanismo De Acción
Target of Action
Bicyclo[3.1.1]heptan-2-one, also known as BCHep, is a bioisostere of meta-substituted arenes . Bioisosteres are compounds or groups that have similar physical or chemical properties which produce broadly similar biological properties to another compound or group . The primary targets of BCHep are therefore likely to be similar to those of meta-substituted arenes .
Mode of Action
The exact mode of action of Bicyclo[31It has been suggested that replacing meta-substituted arenes with bcheps in certain drugs can improve metabolic stability and lipophilicity compared to the parent arene-containing drug . This suggests that BCHep may interact with its targets in a way that enhances the stability and fat-solubility of the compounds in which it is incorporated .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[31Given its role as a bioisostere of meta-substituted arenes, it is likely that it affects similar biochemical pathways .
Pharmacokinetics
The pharmacokinetics of Bicyclo[31It has been suggested that the incorporation of bchep into certain drugs can improve their metabolic stability , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of Bicyclo[31Its role as a bioisostere of meta-substituted arenes suggests that it may have similar effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[31Given its improved metabolic stability , it is possible that it may be less susceptible to environmental factors that can affect metabolism, such as temperature and pH.
Direcciones Futuras
Bicyclo[3.1.1]heptanes have been highlighted as bioisosteres for meta-substituted aromatic rings . They are being considered in drug design due to their excellent detonation properties and stability . Especially, compounds A8, B8, C8, and D7 have better detonation properties than the famous caged nitramine CL-20 .
Propiedades
IUPAC Name |
bicyclo[3.1.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-2-1-5-3-6(7)4-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAXNHPFNDQMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338408 | |
| Record name | Bicyclo[3.1.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.1.1]heptan-2-one | |
CAS RN |
17159-87-4 | |
| Record name | Bicyclo[3.1.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions involving Bicyclo[3.1.1]heptan-2-one as a substrate?
A1: Bicyclo[3.1.1]heptan-2-one, also known as Norpinone, is susceptible to a range of chemical transformations. For instance, the tosylhydrazone derivative of Norpinone can undergo base-induced decomposition, yielding a mixture of products including Norbornene, tricyclic compounds, Tricyclo[3.2.0.02.7]heptane, and 2-Norpinene. [] The product distribution is influenced by the specific reaction conditions employed. Additionally, the photolysis of 3-Diazonorpinan-2-one, a derivative of Norpinone, predominantly results in the formation of a ketene dimer through a Wolff rearrangement. []
Q2: How does the structure of Bicyclo[3.1.1]heptan-2-one impact its reactivity compared to similar compounds like cyclohexane?
A2: The bridged structure of Bicyclo[3.1.1]heptan-2-one significantly influences its conformational flexibility compared to cyclohexane. Studies suggest that the energy barrier for ring flipping in Norpinane is notably lower than in cyclohexane. [] This difference in conformational behavior can impact reactivity and selectivity in various chemical reactions.
Q3: Are there any naturally occurring compounds that feature the Bicyclo[3.1.1]heptan-2-one framework? What is their significance?
A3: Yes, the Bicyclo[3.1.1]heptan-2-one framework is found in several natural products, notably within the "Nardosinane sesquiterpenes" family. One specific example is (-)-Kanshone A, a compound synthesized utilizing (1R,5S)-4-Ethyl-6,6-dimethyl-3-(phenylsulfonyl)bicyclo[3.1.1]kept-3-en-2-one as a key intermediate. [] This highlights the relevance of Bicyclo[3.1.1]heptan-2-one derivatives in natural product synthesis and potentially in understanding the biological activity of these compounds.
Q4: Can Bicyclo[3.1.1]heptan-2-one derivatives be used as starting materials for the synthesis of other valuable compounds?
A4: Yes, Bicyclo[3.1.1]heptan-2-one derivatives have proven useful in organic synthesis. Research demonstrates the successful alkylation reactions of (1R,5S)-4-Ethyl-6,6-dimethyl-3-(phenylsulfonyl)bicyclo[3.1.1]kept-3-en-2-one with various alkyl bromides. [] These reactions proceed with high regio- and stereoselectivity, yielding γ-alkylated products with a new chiral center. This approach allows for the controlled introduction of substituents onto the Bicyclo[3.1.1]heptan-2-one scaffold, expanding its utility in building more complex molecules.
Q5: Does Bicyclo[3.1.1]heptan-2-one play a role in atmospheric chemistry?
A5: While not directly discussed in the provided abstracts, it's worth noting that the oxidation of certain terpenes, like α-pinene and β-pinene, can yield Bicyclo[3.1.1]heptan-2-one derivatives. [] This suggests a potential role for these compounds in atmospheric chemistry, particularly in the context of terpene oxidation pathways and their contribution to secondary organic aerosol formation. Further research is needed to fully elucidate the atmospheric fate and impact of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



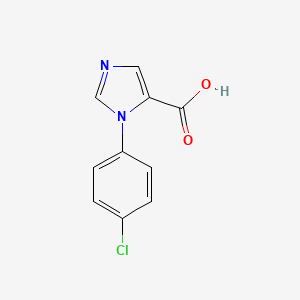
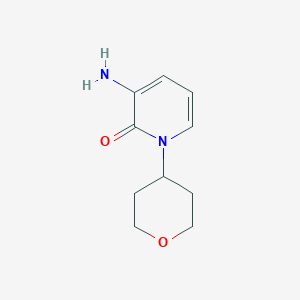
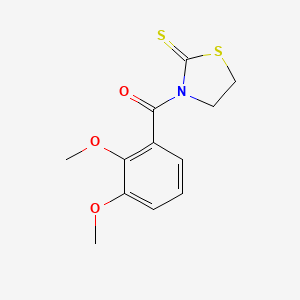
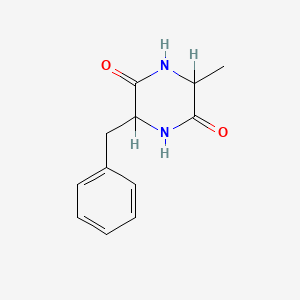
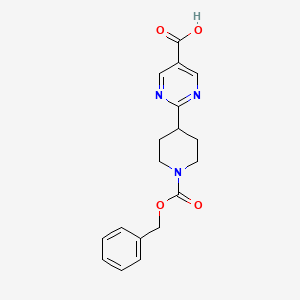
![1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline](/img/structure/B3032352.png)


![2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B3032360.png)

![5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B3032362.png)
